Ethyl 3-bromo-4-(butylamino)benzoate
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Overview
Description
Ethyl 3-bromo-4-(butylamino)benzoate is a chemical compound with the molecular formula C13H18BrNO2 and a molecular weight of 300.19 g/mol It is an ethyl ester derivative of benzoic acid, specifically substituted with a bromine atom at the 3-position and a butylamino group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-4-(butylamino)benzoate typically involves the following steps:
Amination: The substitution of a butylamino group at the 4-position.
Esterification: The formation of the ethyl ester from the carboxylic acid group.
These reactions are carried out under controlled conditions to ensure the desired substitution patterns and to minimize side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar reaction steps but optimized for efficiency and yield. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4-(butylamino)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzoates, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
Ethyl 3-bromo-4-(butylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-4-(butylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and butylamino groups play crucial roles in binding to these targets, influencing their activity and function. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(butylamino)benzoate: Lacks the bromine substitution, leading to different reactivity and applications.
Benzonatate: A related compound used as a non-narcotic antitussive, with a different substitution pattern and pharmacological profile.
Uniqueness
Ethyl 3-bromo-4-(butylamino)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine and butylamino groups allows for unique interactions and reactivity compared to other similar compounds .
Biological Activity
Ethyl 3-bromo-4-(butylamino)benzoate is a compound with notable biological activity, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, potential applications, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
This compound features a bromine atom, an ethyl ester group, and a butylamino substituent on a benzene ring. Its molecular formula is C13H16BrNO2, with a molecular weight of approximately 300.19 g/mol. The unique substitution pattern contributes to its reactivity and potential therapeutic applications.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Alkylation : Introducing the butylamino group.
- Esterification : Forming the ethyl ester.
- Bromination : Selectively adding the bromine atom at the appropriate position on the benzene ring.
These steps are crucial for producing derivatives that may exhibit enhanced biological activity or specificity for particular targets.
Pharmacological Potential
Research indicates that this compound may serve as a precursor in the synthesis of pharmaceutical compounds. Its interactions with biological targets are essential for understanding its therapeutic potential. Binding affinity studies are critical to evaluate how this compound might interact within biological systems, particularly concerning safety and efficacy.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound relative to structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Ethyl 4-(butylamino)benzoate | Lacks bromine at position 3 | Potentially less reactive due to absence of bromine |
Ethyl 3-amino-4-(butylamino)benzoate | Contains amino group instead of bromo | May exhibit different biological activities |
Ethyl 4-bromobenzoate | Bromine at position 4 | Different reactivity profile due to position change |
Ethyl 2-bromo-4-(butylamino)benzoate | Bromine at position 2 | Altered electronic properties affecting reactivity |
The presence of both bromine and butylamino groups in this compound may confer unique properties that warrant further investigation in medicinal chemistry.
Case Studies and Research Findings
Recent studies have evaluated the biological activity of similar benzoate compounds, emphasizing local anesthetic effects. For instance, compounds synthesized from benzoic acid derivatives demonstrated significant local anesthetic properties with low toxicity profiles, suggesting potential applications in pain management .
In one study, various benzoate derivatives were tested for their anesthetic efficacy, revealing that modifications to the structure could enhance their effectiveness while reducing toxicity . These findings underscore the importance of structural optimization in developing new therapeutic agents.
Properties
CAS No. |
1131594-52-9 |
---|---|
Molecular Formula |
C13H18BrNO2 |
Molecular Weight |
300.19 g/mol |
IUPAC Name |
ethyl 3-bromo-4-(butylamino)benzoate |
InChI |
InChI=1S/C13H18BrNO2/c1-3-5-8-15-12-7-6-10(9-11(12)14)13(16)17-4-2/h6-7,9,15H,3-5,8H2,1-2H3 |
InChI Key |
PQKYOQWSDZEAQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)C(=O)OCC)Br |
Origin of Product |
United States |
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